molecular formula C22H22N2O4S B11594782 3-{5-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11594782
M. Wt: 410.5 g/mol
InChI Key: UQWJCBDJNLBQKT-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoic acid moiety, and an imidazolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the furan and benzoic acid intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced imidazolidinone derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(4Z)-1-CYCLOHEXYL-3-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

3-[5-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H22N2O4S/c1-23-18(20(25)24(22(23)29)16-8-3-2-4-9-16)13-17-10-11-19(28-17)14-6-5-7-15(12-14)21(26)27/h5-7,10-13,16H,2-4,8-9H2,1H3,(H,26,27)/b18-13-

InChI Key

UQWJCBDJNLBQKT-AQTBWJFISA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.